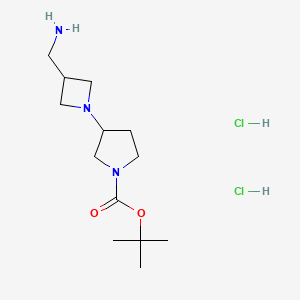

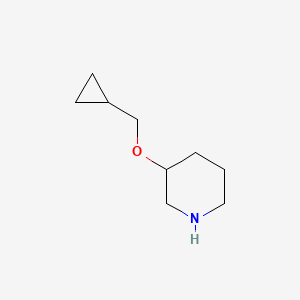

![molecular formula C8H7N3O B1520926 3-metil-2-oxo-1H,2H,3H-pirrolo[1,2-a]imidazol-6-carbonitrilo CAS No. 565453-80-7](/img/structure/B1520926.png)

3-metil-2-oxo-1H,2H,3H-pirrolo[1,2-a]imidazol-6-carbonitrilo

Descripción general

Descripción

Imidazole and pyrrolopyrazine derivatives, which are similar to the structure of your compound, are nitrogen-containing heterocycles . They are key components in a variety of applications, including pharmaceuticals, organic materials, and bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The structure of similar compounds often includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of bonds during the synthesis of the imidazole .Physical And Chemical Properties Analysis

Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Mecanismo De Acción

- The primary targets of this compound are not clearly recognized. However, it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. Compounds with this scaffold have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

- Without specific data on this compound, we can only speculate. However, pyrrolopyrazine derivatives have been associated with various pathways, such as kinase signaling, inflammation, and cell proliferation .

Target of Action

Biochemical Pathways

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low cost. However, it has several limitations. It is not water-soluble and has limited solubility in organic solvents. Additionally, it has a low bioavailability and is not orally active.

Direcciones Futuras

There are several potential directions for future research on 3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile. These include further investigations into its mechanism of action and its effects on drug metabolism. Additionally, further studies could be conducted to investigate its potential therapeutic applications, such as its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, further research could be conducted to investigate its potential applications in drug delivery systems. Finally, further studies could be conducted to investigate its potential interactions with other drugs and its potential toxicity.

Aplicaciones Científicas De Investigación

Desarrollo de Fármacos Farmacéuticos

Los derivados del imidazol son bien conocidos por su potencial terapéutico. El compuesto en cuestión se puede utilizar en el desarrollo de nuevos fármacos debido a su similitud estructural con los imidazoles biológicamente activos. Estos derivados exhiben una amplia gama de actividades biológicas, incluyendo actividades antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamébicas, antihelmínticas, antifúngicas y ulcerogénicas .

Síntesis de Moléculas Bioactivas

La síntesis regiocontrolada de imidazoles sustituidos, como nuestro compuesto, permite la creación de moléculas funcionales que se utilizan en aplicaciones cotidianas. Las metodologías desarrolladas en torno a este compuesto se centran en la compatibilidad de los grupos funcionales y dan como resultado diversos patrones de sustitución, que son cruciales para la síntesis de moléculas bioactivas .

Agentes Nootropicos

Algunos derivados de pirroloimidazol se han estudiado por sus efectos de mejora cognitiva. Los compuestos similares a 3-metil-2-oxo-1H,2H,3H-pirrolo[1,2-a]imidazol-6-carbonitrilo se han utilizado para desarrollar fármacos nootrópicos como el dimiracetam, lo que sugiere posibles aplicaciones en el tratamiento de trastornos cognitivos .

Agonistas del Receptor Adrenérgico

El marco estructural de los pirroloimidazoles se ha utilizado para crear agonistas del receptor adrenérgico. Estos compuestos pueden interactuar con los receptores α1A-adrenérgicos, lo que indica posibles usos en la terapéutica cardiovascular y neurológica .

Análisis Bioquímico

Biochemical Properties

3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. Additionally, it can bind to specific receptors, altering their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of 3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis. Moreover, it can affect metabolic pathways, altering the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, 3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding can result in conformational changes that affect the function of these biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical changes that affect its activity and potency. Studies have shown that it remains stable under certain conditions but may degrade when exposed to specific environmental factors. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. Additionally, it can affect the synthesis and degradation of key biomolecules, such as lipids and nucleotides .

Transport and Distribution

The transport and distribution of 3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of 3-methyl-2-oxo-1H,2H,3H-pyrrolo[1,2-a]imidazole-6-carbonitrile is essential for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes .

Propiedades

IUPAC Name |

3-methyl-2-oxo-1,3-dihydropyrrolo[1,2-a]imidazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-5-8(12)10-7-2-6(3-9)4-11(5)7/h2,4-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDXEZJAVOEZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC(=CN12)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

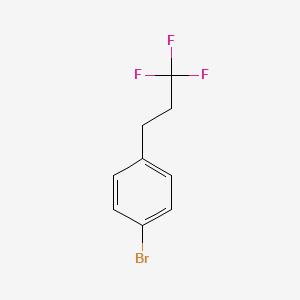

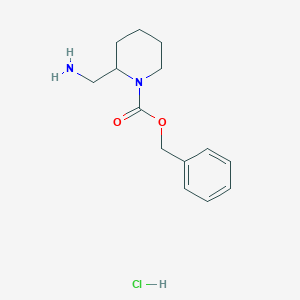

![Tert-butyl N-[(1R)-2-[5-bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]carbamate](/img/structure/B1520843.png)

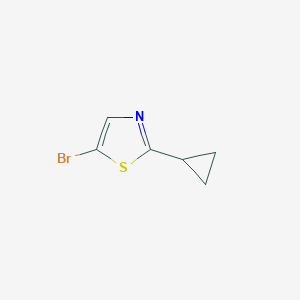

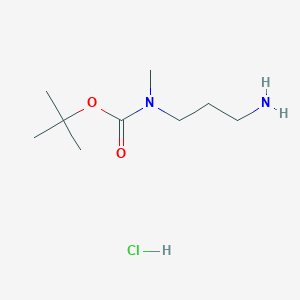

![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)

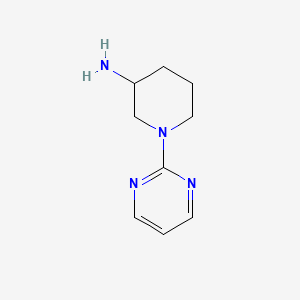

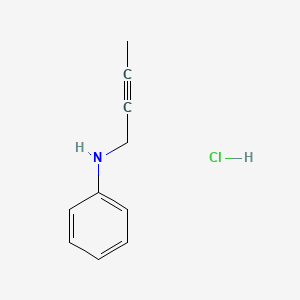

![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)